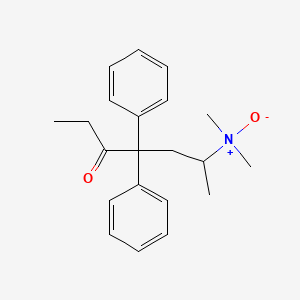
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline is a heterocyclic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a quinazoline core substituted with a pyrazole ring and a methylpiperazine moiety, which contribute to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile, the quinazoline core can be constructed through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives .
Applications De Recherche Scientifique
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-3-yl)quinazoline
- 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-5-yl)quinazoline
- 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)pyrimidine
Uniqueness
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and quinazoline rings, along with the methylpiperazine group, contributes to its versatility and potential for various applications .
Propriétés
Formule moléculaire |
C16H18N6 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline |
InChI |
InChI=1S/C16H18N6/c1-21-4-6-22(7-5-21)16-14-8-12(13-9-19-20-10-13)2-3-15(14)17-11-18-16/h2-3,8-11H,4-7H2,1H3,(H,19,20) |
Clé InChI |
FYWPQVBIWDZHAY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C4=CNN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



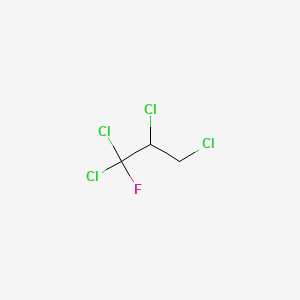
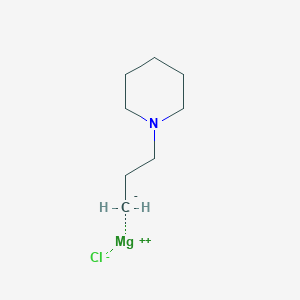


![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)
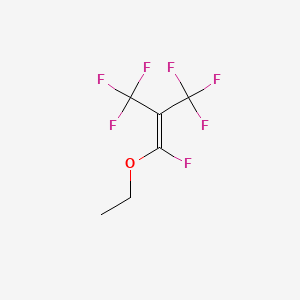




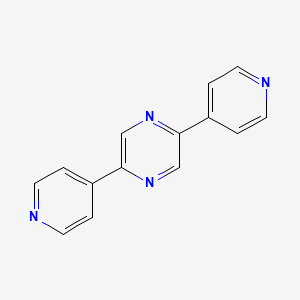
![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
